8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common scaffold in many biologically active molecules, including nucleotides and pharmaceutical agents. The presence of chlorophenyl, oxoethyl, thio, methyl, and methylbenzyl groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a cyclization reaction involving appropriate precursors such as guanine derivatives.
Introduction of the Chlorophenyl Group: This step involves the reaction of the purine core with a chlorophenyl derivative under conditions that facilitate electrophilic aromatic substitution.
Attachment of the Oxoethyl Group: The oxoethyl group can be introduced via an acylation reaction using an appropriate acyl chloride or anhydride.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under nucleophilic substitution conditions.
Methylation and Benzylation: The final steps involve methylation and benzylation reactions to introduce the methyl and methylbenzyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s purine core makes it a candidate for studying interactions with enzymes and receptors that recognize purine derivatives. It could be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential biological activity could be harnessed for therapeutic purposes. It may serve as a lead compound in drug discovery programs aimed at treating diseases such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, compounds with a purine core can interact with enzymes involved in nucleotide metabolism or signaling pathways. The chlorophenyl and oxoethyl groups may enhance binding affinity and specificity to these targets, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 8-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 8-((2-(4-bromophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 8-((2-(4-methylphenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorophenyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-13-3-5-14(6-4-13)11-27-18-19(26(2)21(30)25-20(18)29)24-22(27)31-12-17(28)15-7-9-16(23)10-8-15/h3-10H,11-12H2,1-2H3,(H,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWJLEOPOCWMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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